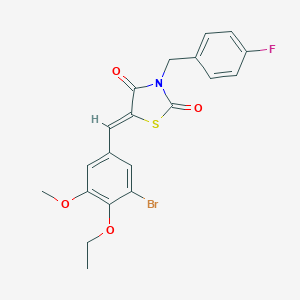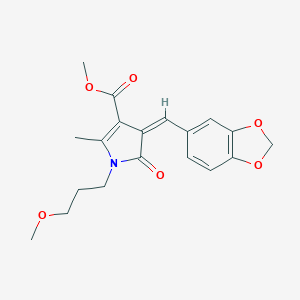![molecular formula C27H27N5O2S B302440 N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide](/img/structure/B302440.png)
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMOTB-TzPh-BM and is synthesized through a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of DMOTB-TzPh-BM involves the inhibition of certain enzymes, including proteasomes and kinases. Proteasomes play an essential role in the degradation of proteins, and the inhibition of proteasomes can lead to the accumulation of misfolded proteins and cell death. Kinases are enzymes that play a critical role in various cellular processes, including cell growth and division. The inhibition of kinases can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DMOTB-TzPh-BM has been shown to have several biochemical and physiological effects. This compound has been found to induce cell death in cancer cells by inhibiting proteasomes and kinases. Additionally, DMOTB-TzPh-BM has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOTB-TzPh-BM has several advantages for lab experiments, including its ability to inhibit proteasomes and kinases, making it a useful tool for studying these enzymes. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, DMOTB-TzPh-BM also has limitations, including its complex synthesis method, which requires expertise in organic chemistry. Additionally, this compound is relatively expensive and may not be readily available in all research labs.
Direcciones Futuras
There are several future directions for the study of DMOTB-TzPh-BM. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to explore the potential use of DMOTB-TzPh-BM in the treatment of inflammatory diseases. Finally, more research is needed to understand the long-term effects of this compound and its potential side effects.
Conclusion:
DMOTB-TzPh-BM is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. While this compound has several advantages for lab experiments, including its well-understood mechanism of action, it also has limitations, including its complex synthesis method and relatively high cost. Overall, DMOTB-TzPh-BM has shown promising results in preclinical studies and has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of DMOTB-TzPh-BM involves several steps, including the condensation of 4-methylbenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 2,4-dimethylaniline. The next step involves the reaction of the resulting product with 2-bromoethyl sulfide, followed by the reaction with sodium azide to form the triazole ring. Finally, the compound is treated with a reducing agent to form the thiol group. The overall synthesis method is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DMOTB-TzPh-BM has shown potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been extensively studied for its ability to inhibit the activity of certain enzymes, including proteasomes and kinases. DMOTB-TzPh-BM has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been used in the development of new drugs and has shown promising results in preclinical studies.
Propiedades
Nombre del producto |
N-[3-(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide |
|---|---|
Fórmula molecular |
C27H27N5O2S |
Peso molecular |
485.6 g/mol |
Nombre IUPAC |
N-[3-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-8-11-20(12-9-17)26(34)28-22-7-5-6-21(15-22)25-30-31-27(32(25)4)35-16-24(33)29-23-13-10-18(2)14-19(23)3/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33) |
Clave InChI |
PHZCBWHZCWUIPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=C(C=C(C=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[4-(Allyloxy)-3,5-dibromobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302359.png)

![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(E)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302364.png)
![N-(3,4-dimethylphenyl)-2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B302365.png)
![N-(3,4-dimethylphenyl)-2-{4-[(4,6-dioxo-1,3-diphenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302367.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![5-[(2,7-Dimethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302375.png)
![5-[(2,7-Diethoxy-1-naphthyl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302376.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
